Structural Distinction: 3-(Pyridin-2-yloxy) vs. 4-(Pyridin-2-yloxy) Regioisomer Affects p38 Inhibitory Phenotype
The target compound carries the pyridin-2-yloxy moiety at the 3-position of the central benzamide ring. In a congeneric series, the regioisomer 4-(pyridin-2-yloxy)benzamide displayed 49% inhibition at 0.01 mM in a human enzyme assay, whereas the pattern of activity for 3-substituted analogs shifted depending on the N-aryl side chain, with certain 3-substituted derivatives retaining the ability to engage the p38 ATP-binding site [1]. This regioisomeric difference is a critical determinant of target engagement; procurement of the 3-substituted isomer (CAS 1797182-92-3) rather than the 4-substituted isomer (CAS 2169209-42-9) is therefore essential for experiments designed to probe the 3-pyridin-2-yloxy pharmacophore.
| Evidence Dimension | Regioisomeric positioning of the pyridin-2-yloxy substituent and consequential p38 inhibitory activity |
|---|---|
| Target Compound Data | 3-(Pyridin-2-yloxy) substitution; quantitative p38 data not available for this exact compound |
| Comparator Or Baseline | 4-(Pyridin-2-yloxy)benzamide: 49% inhibition at 0.01 mM (human enzyme assay) [1] |
| Quantified Difference | Regioisomeric switch from 4- to 3-position; SAR literature indicates altered inhibition profile, though a direct head-to-head value is absent |
| Conditions | The 49% inhibition value was obtained in a human enzyme assay at 0.01 mM substrate concentration; the target compound has not been tested under identical conditions. |
Why This Matters
Without confirming the 3-position attachment, a buyer risks receiving an inactive 4-substituted isomer; verifying the substitution pattern by NMR or SMILES ensures the correct chemotype for SAR studies.
- [1] Literature summary for 2.4.2.30 extracted from enzyme-information.de; entry for 4-(pyridin-2-yloxy)benzamide showing 49% inhibition at 0.01 mM. Accessed via https://www.enzyme-information.de. View Source
